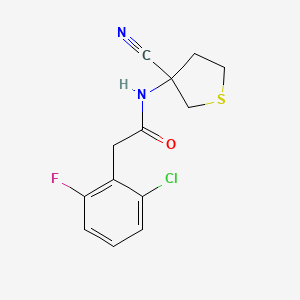![molecular formula C20H19FN2O4 B2601146 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide CAS No. 1049444-52-1](/img/structure/B2601146.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H19FN2O4 and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Occurrence and Fate in Aquatic Environments
Parabens, a class of chemicals used as preservatives in various consumer products, share structural similarities with complex organic compounds, including the presence of benzene rings and specific functional groups. Their widespread use and subsequent detection in aquatic environments highlight the environmental persistence and potential ecological impact of synthetic organic compounds. Research by Haman et al. (2015) delves into the occurrence, fate, and behavior of parabens in water, underscoring the need for studies on similar complex compounds to understand their environmental distribution and transformation processes (Haman, Dauchy, Rosin, & Munoz, 2015).
Health Aspects and Toxicology
Investigations into the health aspects of methyl paraben, a specific ester of p-hydroxybenzoic acid, reveal the compound's extensive use and metabolic pathways in the human body. Studies by Soni et al. (2002) provide a comprehensive review of the toxicological profile of methyl paraben, indicating the importance of evaluating the health effects of similar organic compounds used in consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Contaminants and Human Exposure
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) by Mennear and Lee (1994) examines the similarities in toxicological effects between these compounds and their chlorinated counterparts. Their occurrence as by-products in various combustion processes and their potential impact on human health through environmental exposure underline the significance of studying the environmental behavior and toxicology of complex organic molecules (Mennear & Lee, 1994).
Analytical Methods in Antioxidant Activity
The study by Munteanu and Apetrei (2021) reviews analytical methods used in determining antioxidant activity, which is relevant for assessing the biological and pharmacological properties of complex organic molecules. Understanding the antioxidant potential and mechanisms of action can be crucial for the application of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Genetic Toxicology of Chlorinated Compounds
The genetic toxicology of chlorinated dibenzo-p-dioxins, as reviewed by Wassom, Huff, and Loprieno (1977), provides insight into the mutagenic and carcinogenic potential of these compounds. This body of work emphasizes the importance of understanding the genetic and biochemical effects of complex organic molecules, which can inform safety assessments and regulatory decisions (Wassom, Huff, & Loprieno, 1977).
特性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c21-14-3-1-13(2-4-14)20(7-8-20)12-22-18(24)19(25)23-15-5-6-16-17(11-15)27-10-9-26-16/h1-6,11H,7-10,12H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPBHEMGTQDINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2601070.png)


![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2601077.png)

![4-(3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2601080.png)
![5-[[3-(2-Oxochromen-3-yl)-1-phenyl-pyrazol-4-yl]methylene]-2-thioxo-hexahydropyrimidine-4,6-dione](/img/structure/B2601082.png)
![1-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2601083.png)
![1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2601084.png)
